

Synthesis and characterization of O,O,O-Triphenyl phosphorothioate

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Compound of Interest

Compound Name: *O,O,O-Triphenyl phosphorothioate*

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An In-depth Technical Guide to the Synthesis and Characterization of **O,O,O-Triphenyl phosphorothioate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with the chemical formula $C_{18}H_{15}O_3PS$.^{[1][2]} It holds significance in various industrial and academic fields. Industrially, it serves as a flame retardant, a plasticizer, and an anti-wear additive in lubricants, greases, and hydraulic fluids.^{[1][3]} In academic research, its biochemical properties are of considerable interest, particularly its role as an inhibitor of enzymes like acetylcholinesterase, which is crucial for neurobiological studies.^{[1][4]} This technical guide provides a comprehensive overview of the synthesis, characterization, chemical reactivity, and biological interactions of **O,O,O-Triphenyl phosphorothioate**.

Physical and Chemical Properties

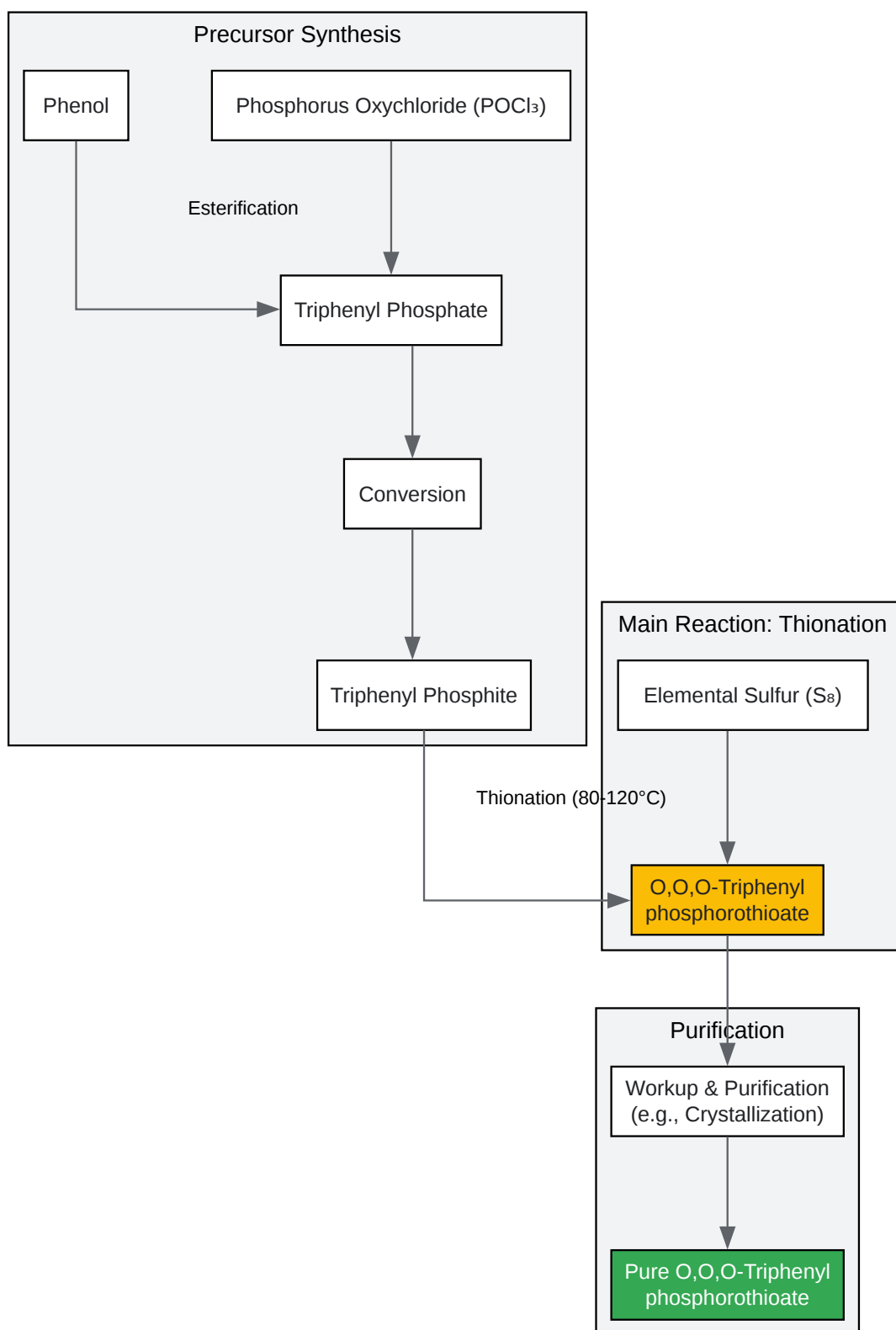
O,O,O-Triphenyl phosphorothioate is a white to light yellow crystalline solid or a colorless to light yellow liquid.^{[1][2]} It exhibits low solubility in water but is soluble in organic solvents such as acetone and ethanol.^{[2][4]} Its high log Pow and log Koc values indicate a tendency to distribute primarily to sediment and soil in the environment.^[2]

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₅ O ₃ PS	[1][2][5]
Molecular Weight	342.3 g/mol	[1][2][5]
CAS Number	597-82-0	[2][5]
Appearance	White to light yellow crystal or colorless to light yellow liquid	[1][2]
Melting Point	48.0 °C	[1][6]
Boiling Point	148.0 °C at 0.1 Torr	[6][7]
Density	1.288 g/cm ³	[1][8]
Water Solubility	0.02 mg/L	[1][2]
Log Pow	5.0 - 6.3	[2][5]

Synthesis of O,O,O-Triphenyl phosphorothioate

The most established and principal method for synthesizing **O,O,O-Triphenyl phosphorothioate** is the direct thiophosphorylation (or thionation) of a phosphorus(III) precursor, most commonly triphenyl phosphite.[1][9] This reaction involves the addition of elemental sulfur to triphenyl phosphite to form the desired phosphorothioate ester.[1]

The quality of the final product is highly dependent on the purity of the triphenyl phosphite precursor.[1] Triphenyl phosphite is typically synthesized from the reaction of phenol with phosphorus oxychloride (POCl₃), often promoted by a metal catalyst like anhydrous magnesium chloride.[1]



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Caption: Synthesis workflow for **O,O,O-Triphenyl phosphorothioate**.

Experimental Protocol: Thionation of Triphenyl Phosphite

This protocol is a generalized procedure based on common methods.[\[1\]](#)[\[10\]](#)

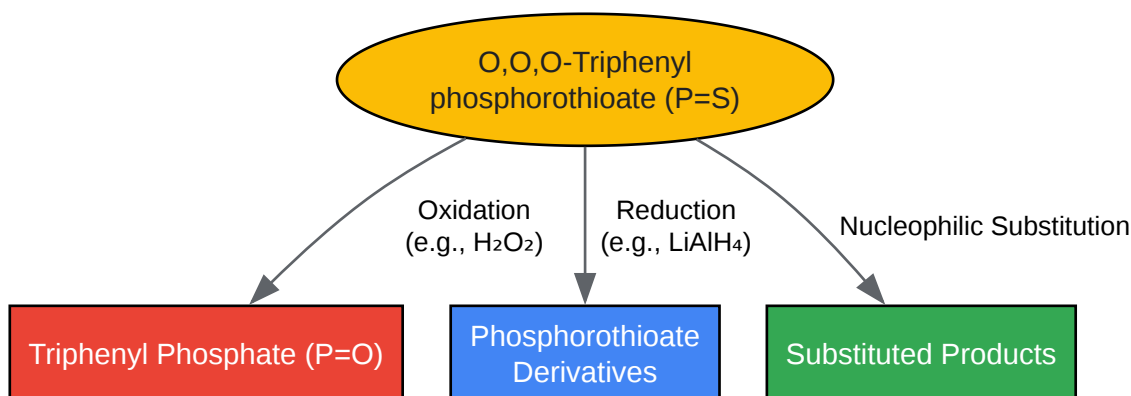
- Materials:
 - Triphenyl phosphite (1 molar equivalent)
 - Elemental sulfur (1.1 molar equivalents)
 - Solvent (e.g., Toluene, Xylene, or an ionic liquid)
- Procedure:
 - To a reaction flask equipped with a condenser and a magnetic stirrer, add the chosen solvent.
 - Add triphenyl phosphite and elemental sulfur to the flask.
 - Heat the reaction mixture to a temperature between 80-120°C under a nitrogen atmosphere.[\[1\]](#) A specific example utilizes an ionic liquid medium at 80°C for two hours.[\[10\]](#)
 - Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., ^{31}P NMR or TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **O,O,O-Triphenyl phosphorothioate**.

Chemical Reactivity

The chemical behavior of **O,O,O-Triphenyl phosphorothioate** is primarily dictated by the P=S bond and the phenoxy ester linkages. Key reactions include oxidation, reduction, and

nucleophilic substitution.

- Oxidation: The thiophosphoryl (P=S) group can be oxidized to a phosphoryl (P=O) group, converting it to its oxygen analog, triphenyl phosphate.[1] Common oxidizing agents for this transformation include hydrogen peroxide and peracids.[1]
- Reduction: Reduction can lead to various phosphorothioate derivatives.[1] Potent reducing agents like lithium aluminum hydride (LiAlH_4) can be used for such transformations.[1]
- Substitution: The phosphorus center is susceptible to nucleophilic substitution reactions. These can proceed through either a concerted ($\text{S}_{\text{N}}2$ -type) or a stepwise mechanism, depending on the reactants and conditions.[1]



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Caption: Key chemical reactions of **O,O,O-Triphenyl phosphorothioate**.

Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of **O,O,O-Triphenyl phosphorothioate**.

Spectroscopic Data Summary

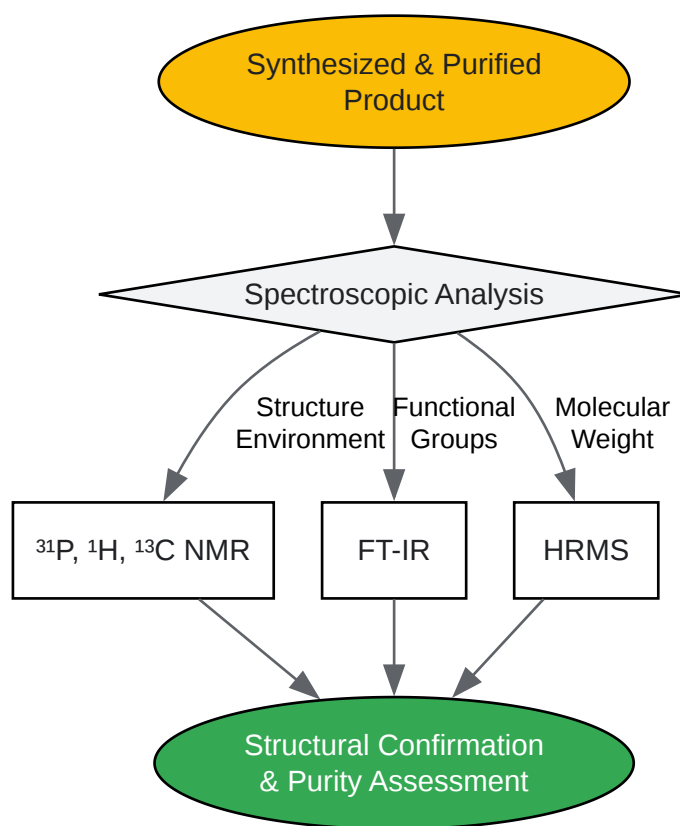
Technique	Key Observation	Approximate Value(s)	Source(s)
^{31}P NMR	Chemical shift (δ)	~55 ppm	[1]
FT-IR	P=S absorption peak (disappears on oxidation)	~650 cm^{-1}	[1]
FT-IR	C=C stretching (phenyl ring)	1590, 1488 cm^{-1}	[1][11]
FT-IR	P-O-C bond vibration	1053-1174 cm^{-1}	[1]
^1H & ^{13}C NMR	Characterization of phenyl groups	-	[1]
HRMS	Exact mass determination for trace analysis	-	[1]

Note: FT-IR data for C=C and P-O-C stretching are based on the closely related compound Triphenyl Phosphate (TPP) and indicate expected spectral regions.[1]

Experimental Protocols for Characterization

- NMR Spectroscopy:
 - Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H , ^{13}C , and ^{31}P NMR spectra using a standard NMR spectrometer.

- For ^{31}P NMR, a chemical shift around δ 55 ppm is characteristic of the P=S bond in this compound.^[1] Oxidation to triphenyl phosphate would result in a shift to approximately δ 25 ppm.^[1]
- Fourier Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a sample of the solid product, typically as a KBr pellet or using an ATR accessory.
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Identify the characteristic absorption band for the P=S group around 650 cm^{-1} .^[1] Monitor the appearance of a P=O stretching band near 1292 cm^{-1} to detect any oxidation to triphenyl phosphate.^{[1][11]}
- Mass Spectrometry (MS):
 - Dissolve a dilute sample in an appropriate solvent.
 - Analyze using High-Resolution Mass Spectrometry (HRMS) with a suitable ionization technique (e.g., ESI).
 - Confirm the molecular weight and determine the elemental composition from the exact mass measurement.^[1]



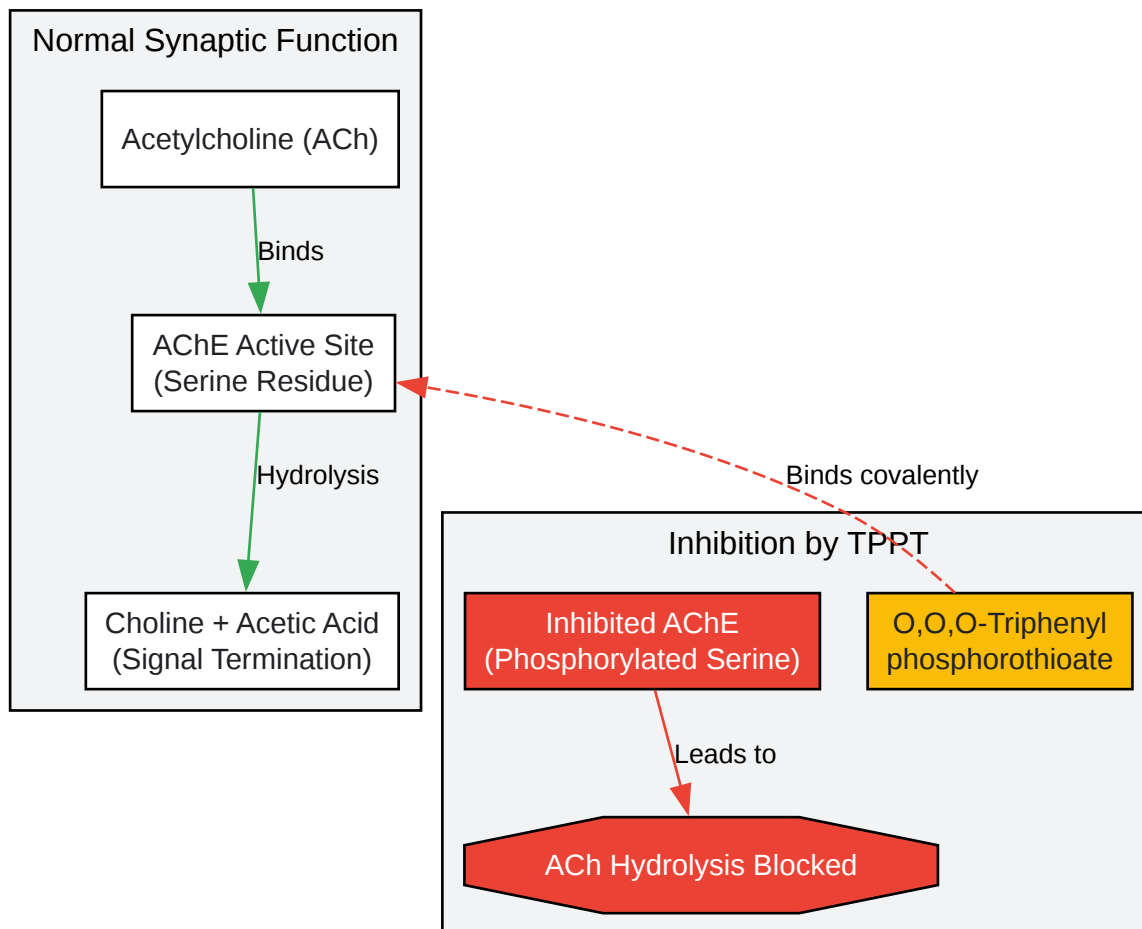
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Caption: General workflow for the characterization of synthesized product.

Biological Activity: Acetylcholinesterase Inhibition

A key toxicological mechanism of many organophosphorus compounds, including **O,O,O-Triphenyl phosphorothioate**, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve signals, which is the basis of its neurotoxicity.[4] The inhibition process involves the organophosphorus compound binding to a nucleophilic serine residue at the catalytic active site of the AChE enzyme.[1]

Mechanism of Acetylcholinesterase (AChE) Action and Inhibition



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Caption: Acetylcholinesterase (AChE) inhibition by **O,O,O-Triphenyl phosphorothioate**.

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